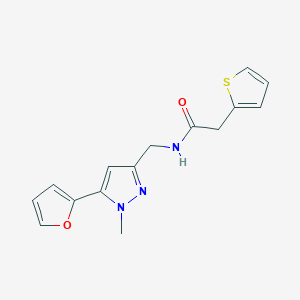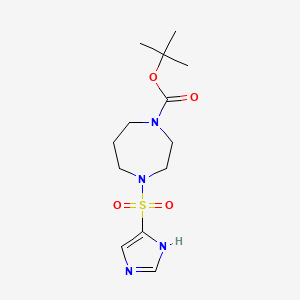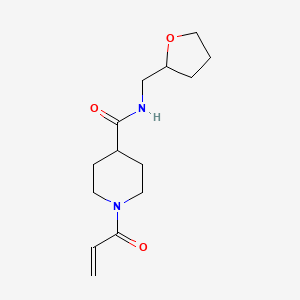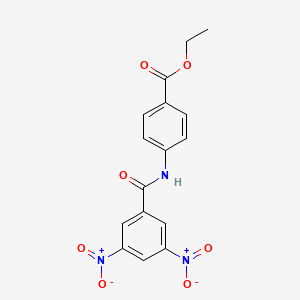![molecular formula C17H20N2O3S B2511131 (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797617-32-3](/img/structure/B2511131.png)
(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule featuring an indole moiety, a spirocyclic structure, and various heteroatoms. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The presence of the spirocyclic system and heteroatoms like oxygen, sulfur, and nitrogen in this compound suggests potential for diverse chemical reactivity and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Spirocyclic System Formation: The spirocyclic structure can be introduced through a cyclization reaction involving a suitable precursor.
Methanone Introduction: The methanone group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the indole moiety in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with optimization for yield and purity. Techniques like continuous flow synthesis and the use of automated synthesizers can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the methanone group to a hydroxyl group.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to synthesize more complex molecules with potential pharmaceutical applications.
Biology
Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.
Medicine
Industry
Used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Wirkmechanismus
The compound’s mechanism of action would depend on its interaction with biological targets. Indole derivatives often interact with enzymes and receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The spirocyclic structure may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Spirooxindoles: Exhibit a range of biological activities, including anticancer and antimicrobial effects.
Thiazolidinediones: Used in the treatment of diabetes due to their insulin-sensitizing effects.
Uniqueness
The combination of an indole moiety with a spirocyclic system and multiple heteroatoms makes (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone unique. This structural complexity can lead to diverse chemical reactivity and potential for novel biological activities.
Eigenschaften
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-3-2-12-10-15(18-14(12)11-13)16(20)19-6-4-17(5-7-19)22-8-9-23-17/h2-3,10-11,18H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVZFDYQAXDWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)OCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2511050.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)
![(2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine](/img/structure/B2511053.png)




![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
![1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2511066.png)
![1-(4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2511067.png)
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
![7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)
